(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate
CAS No.:
Cat. No.: VC16767787
Molecular Formula: C20H22N6O2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H22N6O2 |
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Molecular Weight | 378.4 g/mol |
IUPAC Name | [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate |
Standard InChI | InChI=1S/C20H22N6O2/c1-13-6-4-5-7-16(13)22-20-24-17(23-19(21)25-20)12-28-18(27)14-8-10-15(11-9-14)26(2)3/h4-11H,12H2,1-3H3,(H3,21,22,23,24,25) |
Standard InChI Key | HERZMIXTFNKVFA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The compound’s IUPAC name, [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate, reflects its hybrid structure combining a triazine ring with a benzoate ester (Table 1). The 1,3,5-triazine core is substituted at the 4-position with an amino group (-NH₂), at the 6-position with an o-tolylamino group (2-methylaniline), and at the 2-position with a methyl ester linked to a 4-(dimethylamino)benzoate moiety . This arrangement introduces both electron-donating (amino, dimethylamino) and sterically bulky (o-tolyl) substituents, influencing its reactivity and intermolecular interactions.
Table 1: Molecular Properties of (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate
Synthesis and Analytical Characterization
Synthetic Pathways
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Nucleophilic Substitution: Reacting cyanuric chloride with amines in a stepwise manner to install substituents at the 2, 4, and 6 positions.
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Esterification: Coupling a triazine-alcohol intermediate with 4-(dimethylamino)benzoic acid using carbodiimide-based coupling agents.
Key challenges include regioselectivity control during triazine functionalization and minimizing hydrolysis of the ester group under basic conditions.
Analytical Data
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Mass Spectrometry: High-resolution mass spectra (HRMS) would show a molecular ion peak at m/z 378.1801 (calculated for C₂₀H₂₂N₆O₂⁺).
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NMR Spectroscopy:
Biological and Chemical Applications
Material Science Applications
Functional triazines are explored as:
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Ligands in Coordination Polymers: The amino and dimethylamino groups could chelate metal ions like Cu²⁺ or Fe³⁺, forming porous frameworks for gas storage .
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Photoactive Materials: Conjugation between the triazine and benzoate π-systems might enable light-harvesting properties, analogous to triazine-based organic semiconductors.
Hazard Category | GHS Code | Precautionary Measures | Source |
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Acute Toxicity (Oral) | H302 | Use PPE; avoid ingestion | |
Skin Irritation | H315 | Wear gloves/lab coat | |
Eye Irritation | H319 | Use safety goggles |
The compound requires storage at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group . Spills should be neutralized with a 1:1 mixture of activated charcoal and sand, followed by disposal as hazardous waste .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with enzymes like dihydrofolate reductase using X-ray crystallography .
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Derivatization: Introduce fluorophores (e.g., fluorescein) for cellular imaging applications.
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Toxicology Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential .
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